Enantiomeric Identity: Defined (2S) Stereocenter vs. Racemic Mixture
The target compound bears a defined (2S) stereocenter at the phenylalanine α-carbon, confirmed by its stereospecific InChI Key (KLNRMQTVVCFJFN-AWEZNQCLSA-N) [1]. The closely related PubChem entry CID 3842153 represents the same connectivity but with undefined stereochemistry, effectively a racemic or stereochemically ambiguous mixture [2]. In urea-based inhibitor series, enantiomeric configuration frequently governs target binding; for example, cyclic urea BACE1 inhibitors exhibited >100-fold potency differences upon stereochemical inversion at analogous positions [3].
| Evidence Dimension | Stereochemical definition at α-carbon |
|---|---|
| Target Compound Data | Defined (2S) enantiomer; CAS 955972-23-3; InChI Key KLNRMQTVVCFJFN-AWEZNQCLSA-N |
| Comparator Or Baseline | Racemic/undefined N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]phenylalanine; PubChem CID 3842153; InChI Key KLNRMQTVVCFJFN-UHFFFAOYSA-N |
| Quantified Difference | Qualitative: defined single enantiomer vs. undefined stereochemistry |
| Conditions | Structural identity comparison via InChI Key analysis |
Why This Matters
Procurement of the (2S) enantiomer ensures reproducible biological evaluation; racemic mixtures introduce confounding pharmacokinetic and pharmacodynamic variables that undermine SAR interpretation.
- [1] ChemBase CBID:198926. (2S)-2-{[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]amino}-3-phenylpropanoic acid. http://www.chembase.cn/molecule-198926.html View Source
- [2] PubChem CID 3842153. N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]phenylalanine. https://pubchem.ncbi.nlm.nih.gov/compound/3842153 View Source
- [3] Synthesis, SAR, and X-ray structure of human BACE-1 inhibitors with cyclic urea derivatives. Bioorg. Med. Chem. Lett. 2008, 18, 2900–2904. View Source
